molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No. B142774
Key on ui cas rn: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Patent
US05179211

Procedure details

226 g (2 mol) of phenylhy-drazine (95.7% pure) were initially introduced at 90° C. in a solution of 5 mol of sodium hydrogen sulphate in 1900 ml of water. 225 ml (2.1 mol) of methyl isopropyl ketone were added dropwise in the course of 30 min. The mixture was stirred for 3 h at 90° to 100° C. After cooling, the batch was neutralised and the organic phase was separated off and distilled. 299.3 g of 97.5% pure 2,3,3-trimethylindolenine were obtained Yield: 91.6% of the theoretical yield.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Name
Quantity
1900 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S([O-])(O)(=O)=O.[Na+].[CH:15]([C:18]([CH3:20])=O)([CH3:17])[CH3:16]>O>[CH3:20][C:18]1[C:15]([CH3:17])([CH3:16])[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
5 mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Name
Quantity
1900 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at 90° to 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C1(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 299.3 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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